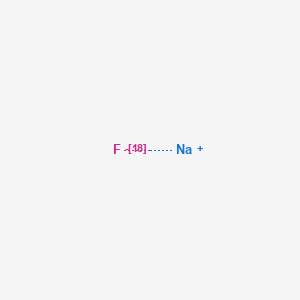

Sodium fluoride F 18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium Fluoride F 18 is a positron-emitting radiopharmaceutical used primarily for diagnostic purposes in conjunction with positron emission tomography (PET) imaging. It contains radioactive fluoride F 18, which is used to delineate areas of altered osteogenic activity, making it particularly useful for bone imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Fluoride F 18 is typically prepared by treating hydrofluoric acid (HF) with sodium carbonate (Na2CO3) or sodium hydroxide (NaOH). The resulting solution is then evaporated, and the remaining solid is dried and ground to a fine powder .

Industrial Production Methods: In a more industrial context, this compound is produced in a cyclotron. Fluorine-18 is made by bombarding a target, usually of enriched [18O]water, with high-energy protons. The fluorine produced is in the form of a water solution of [18F] fluoride, which is then used in the rapid chemical synthesis of various radiopharmaceuticals .

Chemical Reactions Analysis

Types of Reactions: Sodium Fluoride F 18 undergoes several types of chemical reactions, including:

Substitution Reactions: For example, it can react with chlorine to form sodium chloride and fluorine.

Hydrolysis: Sodium Fluoride reacts with water to form hydrogen fluoride and sodium hydroxide.

Common Reagents and Conditions:

- Hydrofluoric Acid (HF)

- Sodium Carbonate (Na2CO3)

- Sodium Hydroxide (NaOH)

Major Products Formed:

- Hydrogen Fluoride (HF)

- Sodium Hydroxide (NaOH)

- Sodium Chloride (NaCl)

- Fluorine (F2)

Scientific Research Applications

Bone Imaging

Sodium fluoride F-18 is predominantly utilized in the detection of bone metastases and other skeletal conditions. It has been shown to be more sensitive than traditional imaging methods like X-rays or CT scans in identifying areas of increased osteoblastic activity associated with malignancies, infections, and trauma.

Table 1: Comparison of Imaging Techniques for Bone Metastases Detection

Case Studies

- Thyroid Cancer : A study involving six patients with suspected bone metastases from thyroid cancer demonstrated that sodium fluoride F-18 PET scans provided clearer delineation of metastatic lesions compared to traditional imaging methods, confirming its utility in complex cases .

- Prostate Cancer : In a case study focusing on prostate cancer, sodium fluoride F-18 PET/CT imaging revealed a "superscan" pattern indicative of widespread skeletal involvement, underscoring its effectiveness in evaluating advanced disease .

- Lung Cancer : A prospective study highlighted the use of sodium fluoride F-18 PET for detecting bone metastases in lung cancer patients. The results indicated that sodium fluoride F-18 was significantly more effective than other imaging modalities in identifying metastatic sites .

Pharmacokinetics and Mechanism of Action

Upon intravenous administration, sodium fluoride F-18 rapidly equilibrates with extracellular fluid and binds to hydroxyapatite crystals in bone. This binding occurs due to the exchange of fluoride ions with hydroxyl ions on the bone surface, allowing for visualization of metabolic activity through PET imaging.

Table 2: Pharmacokinetic Properties of Sodium Fluoride F-18

| Property | Value |

|---|---|

| Volume of Distribution | 0.5 - 0.7 L/kg |

| Blood Clearance | Rapid |

| Uptake Mechanism | Bone remodeling sites |

| Elimination Route | Primarily renal |

Safety and Efficacy

Studies have consistently reported that sodium fluoride F-18 is well-tolerated with minimal adverse effects. The radiation dose received by patients is comparable to other diagnostic procedures, making it a safe option for routine clinical use.

Table 3: Estimated Radiation Doses from Sodium Fluoride F-18 Injection

| Organ | Radiation Dose (mGy/MBq) |

|---|---|

| Bone Surfaces | 0.060 |

| Kidneys | 0.019 |

| Liver | 0.004 |

Research and Future Directions

Ongoing research continues to explore additional applications of sodium fluoride F-18 beyond traditional bone imaging. Clinical trials are investigating its potential role in assessing treatment responses in various cancers and its utility in monitoring diseases like osteoporosis.

The National Cancer Institute supports numerous clinical trials aimed at evaluating the effectiveness of sodium fluoride F-18 in diverse oncological settings, highlighting its significance in advancing cancer diagnostics .

Mechanism of Action

Sodium Fluoride F 18 acts as a highly sensitive bone-seeking PET tracer. Its uptake mechanism involves rapid blood clearance and high uptake in bone, which allows for detailed imaging of skeletal abnormalities. The fluoride ions rapidly equilibrate with the extracellular fluid space and are incorporated into the bone matrix, reflecting osteoblastic activity and bone perfusion .

Comparison with Similar Compounds

- 99m Tc-Methylene Diphosphonate (99m Tc-MDP): Another radiopharmaceutical used for bone imaging.

- 18F-Fluorodeoxyglucose (18F-FDG): Used in PET imaging for detecting metabolic activity in tissues.

- 68Ga-PSMA-11: Used for imaging prostate cancer metastases .

Uniqueness: Sodium Fluoride F 18 is unique due to its higher sensitivity and specificity for detecting skeletal abnormalities compared to other tracers like 99m Tc-MDP. It provides superior diagnostic information and has better pharmacokinetic characteristics, including faster blood clearance and higher bone uptake .

Biological Activity

Sodium Fluoride F-18 (NaF F-18) is a radiopharmaceutical primarily used in positron emission tomography (PET) imaging for assessing bone metabolism and detecting skeletal abnormalities. This article delves into its biological activity, pharmacokinetics, mechanisms of action, clinical applications, and relevant case studies.

Overview of Sodium Fluoride F-18

Chemical Structure and Properties

- Chemical Formula : NaF

- Radioisotope : Fluorine-18

- Half-Life : Approximately 110 minutes

- Route of Administration : Intravenous injection

Sodium Fluoride F-18 is a no-carrier-added radiopharmaceutical that emits positrons, making it suitable for PET imaging. Its primary role is to delineate areas of altered osteogenesis, which can indicate various bone pathologies including fractures, infections, and malignancies .

Upon intravenous administration, NaF F-18 rapidly equilibrates within the extracellular fluid and is taken up by bone tissue. The uptake mechanism involves the exchange of the radioactive fluoride ion with hydroxyl ions on the hydroxyapatite matrix of bone. This process allows NaF F-18 to integrate into the bone structure as fluoroapatite, where it remains until the bone undergoes remodeling .

Pharmacokinetics

The pharmacokinetic profile of Sodium Fluoride F-18 includes:

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.5 - 0.7 L/kg |

| Protein Binding | Minimal |

| Blood Clearance | Rapid |

| Uptake in Bone | Higher than other tracers |

NaF F-18 exhibits a rapid blood clearance rate and a significant uptake in bone tissue, reflecting blood flow and osteoblastic activity .

Clinical Applications

Sodium Fluoride F-18 is primarily utilized for:

- Bone Imaging : It is highly sensitive for detecting skeletal abnormalities such as fractures, metastatic lesions, and conditions like Paget's disease.

- Tumor Staging : In some cases, NaF F-18 PET imaging has led to revised tumor-node-metastasis (TNM) staging in patients with suspected malignancies .

Case Studies

- Prostate Cancer : A study involving five patients with histologically confirmed prostate cancer demonstrated that NaF F-18 PET imaging revealed multiple skeletal metastases that were not identified through conventional imaging methods. The study highlighted the superior sensitivity of NaF F-18 in detecting skeletal lesions compared to CT imaging alone .

- Thyroid Cancer : In a cohort of six thyroid cancer patients suspected of having bone metastases, NaF F-18 PET imaging provided critical insights that altered treatment plans based on the detection of previously unknown metastatic sites .

- Cardiovascular Disease : Recent research indicates that NaF F-18 may serve as a marker for microcalcification in coronary artery disease, correlating its uptake with inflammatory processes associated with plaque instability .

Safety and Efficacy

Clinical studies have consistently reported that Sodium Fluoride F-18 is well-tolerated with no significant adverse effects documented. Its effectiveness in identifying bone pathologies has been validated across numerous clinical trials, establishing it as a reliable diagnostic tool .

Properties

CAS No. |

22554-99-0 |

|---|---|

Molecular Formula |

FNa |

Molecular Weight |

40.990707 g/mol |

IUPAC Name |

sodium;fluorine-18(1-) |

InChI |

InChI=1S/FH.Na/h1H;/q;+1/p-1/i1-1; |

InChI Key |

PUZPDOWCWNUUKD-ULWFUOSBSA-M |

SMILES |

[F-].[Na+] |

Isomeric SMILES |

[18F-].[Na+] |

Canonical SMILES |

[F-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.